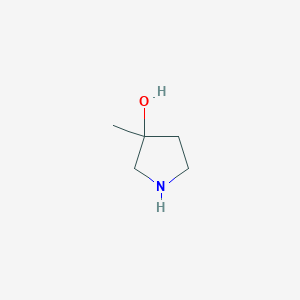

3-Methylpyrrolidin-3-OL

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-methylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5(7)2-3-6-4-5/h6-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBDVRCFTYQLOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561870 | |

| Record name | 3-Methylpyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125032-87-3 | |

| Record name | 3-Methylpyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Pyrrolidine Scaffolds in Modern Organic and Medicinal Chemistry

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery and development. nih.govtandfonline.com Its prevalence is underscored by its presence in numerous natural products, pharmaceuticals, and catalysts. frontiersin.org The significance of the pyrrolidine moiety stems from several key characteristics that make it an attractive building block for medicinal chemists.

One of the most valuable attributes of the saturated pyrrolidine ring is its three-dimensional nature. researchgate.netnih.gov Unlike flat, aromatic systems, the non-planar structure of pyrrolidine allows for a more comprehensive exploration of three-dimensional chemical space. researchgate.netnih.gov This spatial complexity, often described by the number of sp³-hybridized carbons and chiral centers, is increasingly recognized as a crucial factor for achieving clinical success with new bioactive molecules. nih.gov The non-planar "pseudorotation" of the pyrrolidine ring further enhances its ability to present substituents in diverse spatial orientations, which can lead to more specific and potent interactions with biological targets. researchgate.netnih.gov

The pyrrolidine scaffold's versatility is also evident in its synthetic tractability. tandfonline.com Chemists have developed a wide array of synthetic methodologies to construct and functionalize the pyrrolidine ring, allowing for the creation of diverse libraries of compounds for biological screening. nih.gov This synthetic flexibility enables the fine-tuning of physicochemical properties, which can enhance target selectivity and minimize off-target effects. tandfonline.com Consequently, the pyrrolidine nucleus is one of the most frequently utilized scaffolds in pharmaceutical sciences. nih.gov

Stereochemical Considerations and Enantiomeric Forms of 3 Methylpyrrolidin 3 Ol

Enantioselective Synthesis Strategies of this compound

The generation of enantiomerically pure this compound is of paramount importance for its application in medicinal chemistry and asymmetric synthesis. To this end, various sophisticated strategies have been devised, ranging from asymmetric catalysis to the utilization of the chiral pool.

Asymmetric Catalysis Approaches for Chiral this compound Synthesis

Asymmetric catalysis has emerged as a powerful tool for the efficient construction of chiral molecules, offering high levels of enantioselectivity with only a small amount of a chiral catalyst.

The use of chiral inducers in catalytic amounts can effectively control the stereochemical outcome of a reaction. For the synthesis of chiral pyrrolidines, this approach has been successfully employed. For instance, the synthesis of chiral Covalent Organic Frameworks (COFs) has been achieved through the polymerization of achiral monomers in the presence of a chiral inducer like chiral 2-methylpyrrolidine. mdpi.com This principle can be extended to the synthesis of smaller chiral molecules like this compound, where a chiral catalyst directs the formation of one enantiomer over the other. chembk.com The preparation of (R)-(-)-1-methyl-3-pyrrolidinol, a closely related compound, is often achieved through reactions catalyzed by a chiral inducer. chembk.com

Transition metal catalysis is a cornerstone of modern organic synthesis, and its application in the asymmetric synthesis of pyrrolidines is well-documented. whiterose.ac.uk Metals like palladium, copper, rhodium, and iridium, in conjunction with chiral ligands, have been used to catalyze a variety of transformations that lead to enantiomerically enriched pyrrolidine derivatives. researchgate.netacs.orgmdpi.comnih.gov

Notably, magnesium catalysts have gained prominence in asymmetric synthesis for the construction of important chiral scaffolds. rsc.org Chiral magnesium complexes can act as Lewis acids to activate substrates and control the stereochemistry of bond-forming reactions. The enantioselective addition of organometallic reagents to aldehydes, a key step in the potential synthesis of this compound, can be effectively catalyzed by chiral magnesium-based systems. acs.org For example, the addition of dialkylmagnesium reagents to aldehydes using chiral ligands derived from pyrrolidine can proceed with high enantioselectivity. acs.org

| Catalyst System | Reactants | Product | Enantiomeric Excess (ee) | Reference |

| Chiral Magnesium Complex | Aldehyde + Dialkylmagnesium | Chiral Alcohol | High | acs.org |

| Cu(I)/(R)-DTBM-Segphos | Azomethine ylide + Alkene | Substituted Pyrrolidine | Excellent | mdpi.com |

| Rhodium(II) complex | Diazo compound | 2,5-disubstituted Pyrrolidine | High | acs.org |

The field of organocatalysis, which utilizes small organic molecules as catalysts, has witnessed explosive growth. Proline and its derivatives are among the most successful organocatalysts, particularly in asymmetric reactions. nih.gov These catalysts can activate substrates through the formation of enamine or iminium ion intermediates.

The synthesis of substituted pyrrolidines can be achieved through organocatalytic domino reactions, such as aza-Michael/aldol (B89426) additions. nih.gov For instance, the reaction between α-ketoamides and α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine, can produce highly functionalized pyrrolidin-2-ones with excellent diastereo- and enantioselectivities. nih.gov Furthermore, 3-methyl-β-proline, a derivative of proline, has been synthesized and used as a catalyst in Mannich-type reactions, demonstrating the potential of substituted pyrrolidines themselves to act as effective organocatalysts. acs.org The increased lipophilicity of such substituted catalysts can lead to better solubility in organic solvents and improved catalytic performance. acs.org

| Catalyst | Reaction Type | Products | Enantiomeric Excess (ee) | Reference |

| Proline | α-aminoxylation/α-amination | syn/anti-1,3-amino alcohols | Good to Excellent | acs.orgnih.gov |

| Chiral Secondary Amine | Aza-Michael/Aldol Domino | Functionalized Pyrrolidin-2-ones | 60-96% | nih.gov |

| 3-Methyl-β-proline | Mannich-type reaction | anti-Mannich products | High | acs.org |

Chiral Pool Synthetic Routes to this compound and Analogs

The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials. Amino acids, sugars, and terpenes are common starting points for the synthesis of complex chiral molecules. For the synthesis of this compound, natural compounds like (S)-malic acid and (R)-aspartic acid serve as excellent precursors. researchgate.netnih.gov

A synthetic route starting from dimethyl (S)-malate involves diastereoselective methylation followed by a series of reductive de-hydroxylation steps to yield (R)-2-methylsuccinate, a key intermediate that can be further transformed into (R)-3-methylpyrrolidine alkaloids. researchgate.net Similarly, (R)- and (S)-aspartic acid can be used to synthesize the corresponding enantiomers of 3-pyrrolidinylisoxazoles, demonstrating the versatility of this approach for accessing pyrrolidine derivatives. nih.gov

| Chiral Starting Material | Key Intermediate | Target Molecule | Reference |

| (S)-Malic Acid | (R)-2-Methylsuccinate | (R)-3-Methylpyrrolidine Alkaloids | researchgate.net |

| (R)-Aspartic Acid | N/A | (R)-3-Pyrrolidinylisoxazoles | nih.gov |

| (S)-Aspartic Acid | N/A | (S)-3-Pyrrolidinylisoxazoles | nih.gov |

1,3-Dipolar Cycloaddition Reactions for Pyrrolidine Ring Formation

The 1,3-dipolar cycloaddition reaction is a powerful and highly convergent method for the construction of five-membered heterocyclic rings, including pyrrolidines. researchgate.netnumberanalytics.comwikipedia.org This reaction typically involves the [3+2] cycloaddition of an azomethine ylide (the 1,3-dipole) with an alkene or alkyne (the dipolarophile). researchgate.netwikipedia.org

The asymmetric variant of this reaction, often catalyzed by metal complexes, provides a direct and stereocontrolled route to enantiomerically enriched pyrrolidines. mdpi.comnih.govrsc.org By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to control the regio- and stereoselectivity of the cycloaddition, leading to specific stereoisomers of the pyrrolidine product. mdpi.comrsc.org This methodology is highly versatile and can be used to generate a wide diversity of substituted pyrrolidines by varying the components of the reaction. nih.gov For example, the reaction of an azomethine ylide with an alkene can furnish a pyrrolidine ring, and this strategy has been applied to the synthesis of complex natural products. wikipedia.org

| Reaction Type | Key Components | Product | Stereocontrol | Reference |

| Catalytic Asymmetric 1,3-Dipolar Cycloaddition | Azomethine Ylide + Alkene | Enantioenriched Pyrrolidine | High (metal catalyst and chiral ligand) | nih.govrsc.org |

| Thermal 1,3-Dipolar Cycloaddition | Azomethine Ylide + Alkene | Pyrrolidine | Dependent on substrates | researchgate.netwikipedia.org |

| Multicomponent 1,3-Dipolar Cycloaddition | Aldehyde + Amino Acid + Alkene | Polysubstituted Pyrrolidine | Regio- and Stereoselective | tandfonline.com |

Reductive Amination and Cyclization Techniques in Pyrrolidinol Synthesis

Reductive amination and subsequent cyclization are powerful strategies for constructing the pyrrolidine ring. These methods often involve the intramolecular cyclization of a linear precursor containing both an amine and a carbonyl or a suitable leaving group.

A common approach begins with the formation of an intermediate that possesses an amine and a ketone or aldehyde functionality separated by an appropriate carbon chain. Intramolecular reductive amination then closes the ring to form the pyrrolidinol. For instance, the synthesis of N-hydroxy-2,5-diphenylpyrrolidine has been achieved through the reductive cyclization of a 1,4-dioxime precursor using sodium cyanoborohydride, yielding the target pyrrolidine with the two aryl groups in a cis configuration. psu.edu

Another powerful technique is the intramolecular reductive coupling of imino esters. The electroreduction of aromatic γ-imino esters, in the presence of chlorotrimethylsilane, can initiate a cyclization to form 2-arylpyrrolidin-3-ones. acs.org These ketone intermediates can then be diastereospecifically reduced with reagents like sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) to yield the corresponding cis-2-arylpyrrolidin-3-ols. acs.org

Radical cyclizations also provide a pathway to pyrrolidinols. Radicals generated from precursors like N-tosyl-2-benzyl-4-oxobutyl(phenyl)selane can undergo a 5-exo-trig cyclization. mdpi.com Treatment of this aldehyde precursor with tributyltin hydride and a radical initiator like AIBN leads to the formation of a mixture of cis and trans 5-substituted-pyrrolidin-3-ols. mdpi.com

These techniques highlight the versatility of cyclization strategies, enabling access to a variety of substituted pyrrolidinols through the careful design of acyclic precursors.

Industrial-Scale Preparation and Optimization of 1-Methylpyrrolidin-3-OL Synthetic Routes

The synthesis of 1-Methylpyrrolidin-3-ol, a crucial intermediate for various pharmaceuticals, has been optimized for industrial-scale production. google.comepo.org A prevalent method involves the direct reductive N-methylation of pyrrolidin-3-ol. google.com

A patented industrial process describes the reaction of pyrrolidin-3-ol (which can be the (3R)-enantiomer, (3S)-enantiomer, or a racemic mixture) with formaldehyde (B43269) and hydrogen gas in a solvent, using a metal catalyst such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C). google.comepo.org The reaction is typically performed at a controlled temperature (e.g., 20°C) and under hydrogen pressure (e.g., 0.4 to 0.5 MPa). google.com

A key challenge in this process is the presence of unreacted formaldehyde in the product mixture, which can complicate purification. To address this, an optimization step has been developed. google.comepo.org After the initial reaction, the mixture containing the product and excess formaldehyde is treated with a secondary amine (such as diethylamine, pyrrolidine, or piperidine) and hydrogen over a metal catalyst. google.comepo.org This step effectively removes the residual formaldehyde, facilitating the purification of 1-methylpyrrolidin-3-ol by distillation. epo.org

Using this optimized, two-step procedure, high yields and purities of 1-methylpyrrolidin-3-ol have been achieved on an industrial scale. For example, starting with (3R)-pyrrolidin-3-ol, the process can yield (3R)-1-methylpyrrolidin-3-ol with purities exceeding 96% and yields as high as 89%. google.comepo.org

| Parameter | Value | Reference |

| Starting Material | (3R)-pyrrolidin-3-ol | google.com |

| Reagents | 93% Paraformaldehyde, Hydrogen | google.com |

| Catalyst | 5% Platinum on Carbon | google.com |

| Solvent | Methanol | google.com |

| Temperature | 20°C | google.com |

| Pressure | 0.4 - 0.5 MPa | google.com |

| Yield | 86 - 87% | google.com |

| Purity | 96.5 - 98.2% | google.com |

Synthesis of Substituted this compound Derivatives

The introduction of fluorine into organic molecules can significantly alter their biological properties. An efficient synthetic route has been developed for 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine, a valuable building block for pharmaceuticals. researchgate.netarkat-usa.org

Tosylation and Azide (B81097) Substitution: The starting alcohol is converted to a tosylate, which is then substituted with sodium azide to form an alkenyl azide. arkat-usa.org

Bromofluorination: The crucial fluorine atom is introduced via a bromofluorination reaction of the alkenyl azide. researchgate.netarkat-usa.org

Reduction and Protection: The azide group is reduced to an amine, which is subsequently protected with a t-butoxycarbonyl (Boc) group. researchgate.net

Cyclization: The final pyrrolidine ring is formed via an intramolecular substitution, where the carbamate (B1207046) nitrogen displaces the bromide. This cyclization is typically achieved using a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF). researchgate.netarkat-usa.org

This pathway is particularly effective because it minimizes side reactions, often avoiding the need for chromatographic purification of the intermediates. arkat-usa.org The resulting N-Boc-3-fluoro-3-methylpyrrolidine serves as a versatile precursor for more complex fluorinated compounds. researchgate.net

| Step | Reaction | Reagents/Conditions | Outcome | Reference |

| 1 | Tosylation/Azide Substitution | TsCl, Py; then NaN₃ | Alkenyl azide | arkat-usa.org |

| 2 | Bromofluorination | NBS, Et₃N·3HF | Bromo-fluoro-azide intermediate | researchgate.netarkat-usa.org |

| 3 | Reduction/Protection | PPh₃, H₂O; then Boc₂O | Boc-protected bromo-fluoro-amine | researchgate.netarkat-usa.org |

| 4 | Cyclization | NaH, DMF | tert-butyl 3-fluoro-3-methylpyrrolidine-1-carboxylate | researchgate.netarkat-usa.org |

The pyrrolidinol scaffold is frequently incorporated into larger, more complex heterocyclic systems to create novel therapeutic agents.

Pyrimidine (B1678525) Derivatives: Pyrrolo[2,3-d]pyrimidine derivatives are significant in medicinal chemistry. The synthesis of compounds like 3-{(3R, 4R)-4-methyl-7-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amino}-piperidin-1-yl)-3-oxo-propionitrile involves the coupling of a pre-formed pyrrolidine-containing unit with a pyrimidine precursor. google.com For example, N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is synthesized by reacting 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with a chiral benzyl-methyl-piperidinyl amine in the presence of potassium carbonate and water at elevated temperatures (95-105 °C). google.com

Another class, pyrido[1,2-c]pyrimidine (B1258497) derivatives, has been synthesized through a multi-stage process. nih.gov This involves the initial C-arylation of phenylacetonitrile (B145931) derivatives, hydrolysis to amides, and subsequent cyclocondensation with diethyl carbonate to form the core pyrido[1,2-c]pyrimidine-1,3-dione structure. nih.gov This scaffold can then be further functionalized. nih.gov

Arylisoquinolines and Other Polycyclics: The synthesis of complex polycyclic systems containing a pyrrolidine ring can be achieved through cycloaddition reactions. mdpi.com Glycine-based [3+2] cycloaddition, for instance, is a versatile method for creating the pyrrolidine framework, which can be part of a larger fused heterocyclic system. mdpi.com This approach involves the decarboxylative generation of azomethine ylides from glycine (B1666218) derivatives, which then react with dipolarophiles. mdpi.com This strategy has been applied to the one-pot synthesis of various pyrrolidine-containing polycyclic compounds, demonstrating high atom economy and synthetic efficiency. mdpi.com The synthesis of hexahydroimidazo[5,1-a]isoquinolines has been accomplished via a [3+2] 1,3-dipolar cycloaddition between a nonstabilized azomethine ylide and an unactivated cyclic imine, showcasing a mild and efficient route to fused tricyclic systems. researchgate.net

Iminosugars are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. Pyrrolidine-based iminosugars are a significant class of these compounds, often exhibiting potent glycosidase inhibitory activity. orientjchem.orgorientjchem.org

Several synthetic strategies have been developed to access these complex molecules. A multifaceted approach can involve a multicomponent reaction (MCR) to construct a highly functionalized pyrrolidine ring, followed by amination and stereoselective reduction steps. orientjchem.orgorientjchem.org This method provides rapid access to novel pyrrolidine-based iminosugars. orientjchem.org For example, a reaction between an aldehyde and an amine in ethanol (B145695) can be refluxed to build the initial pyrrolidine skeleton. orientjchem.org Subsequent reduction of the crude product, often using powerful reducing agents like lithium aluminium hydride (LiAlH₄) in tetrahydrofuran, can yield the final iminosugar derivatives. orientjchem.org

Other synthetic routes start from carbohydrate precursors like D-glucose. orientjchem.org For instance, the synthesis of (3S,4S)-3-((R)-1-2-dihydroxyethyl)pyrrolidine-3,4-diol was achieved from D-glucose in a 10-step process. orientjchem.org Syntheses can also be built upon non-carbohydrate precursors, where the pyrrolidine ring is functionalized and stereo-differentiated. nih.gov Key reactions in these pathways often include intramolecular reductive amination of azidoketones or the attack of an amino group on a leaving group to facilitate the cyclization into the pyrrolidine ring. nih.gov

Catalytic Applications and Ligand Design Incorporating 3 Methylpyrrolidin 3 Ol

3-Methylpyrrolidin-3-OL as a Chiral Ligand in Asymmetric Catalysis

The structural features of this compound, particularly its stereogenic center and the presence of both a hydroxyl and an amino group, make it and its derivatives attractive candidates for chiral ligands in asymmetric catalysis. These ligands can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction.

The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Derivatives of this compound, particularly chiral β-amino alcohols, have been successfully employed as ligands in the catalytic enantioselective addition of diethylzinc (B1219324) to aldehydes, yielding optically active secondary alcohols with high enantioselectivities. lookchem.com The catalytic cycle is believed to involve the formation of a five-membered zinc alkoxide chelate between the β-amino alcohol ligand and the dialkylzinc reagent. uc.pt This stable and rigid chelate is considered the true catalytic species, which then coordinates with the aldehyde to facilitate the enantioselective transfer of an ethyl group. uc.pt

The steric and electronic properties of the chiral pyrrolidine (B122466) ligand play a crucial role in determining the enantioselectivity of the reaction. lookchem.com For instance, a series of pyrrolidine derivatives with β-amino alcohol moieties, prepared from (S)-proline, were found to effectively catalyze this transformation. lookchem.com The bulkiness of the substituents on the pyrrolidine ring and the nitrogen atom can significantly influence the stereochemical outcome. lookchem.compolyu.edu.hk High enantiomeric excesses (ee) of up to 95.7% have been achieved in the addition of diethylzinc to various aldehydes using these types of chiral pyrrolidine-based ligands. lookchem.com

The choice of solvent also has a considerable impact on the reaction's efficiency and enantioselectivity. lookchem.com Nonpolar solvents like hexane (B92381) and benzene (B151609) have been found to be optimal for achieving high enantioselectivities, while solvents like toluene (B28343) and THF can retard the reaction and lead to lower yields and enantioselectivities. lookchem.com

Table 1: Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Chiral Pyrrolidine Derivatives

| Ligand/Catalyst | Aldehyde | Product | Enantiomeric Excess (ee) | Yield (%) | Reference |

|---|---|---|---|---|---|

| (S)-proline derived β-amino alcohol | Benzaldehyde | (S)-1-Phenyl-1-propanol | Up to 95.7% | High | lookchem.com |

| (3S,4S)-N-(1-naphthylmethyl)-3,4-dihydroxypyrrolidine | Benzaldehyde | 1-Phenyl-1-propanol | Up to 80% | - | uc.pt |

| (S)-2-Anilinomethyl-1-benzylpyrrolidine | Various aromatic aldehydes | Chiral secondary alcohols | Up to 94% | - | researchgate.net |

| Diphenyl(1-methylpyrrolidin-2-yl)methanol (DPMPM) | Alkynyl aldehydes | Optically active sec-alkynyl alcohols | Up to 78% | 67% | oup.comacademie-sciences.fr |

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) are crystalline porous materials that have emerged as promising platforms for heterogeneous catalysis. rsc.orgresearchgate.net Their high surface area, tunable porosity, and the ability to functionalize their organic linkers make them ideal supports for catalytic species. nih.govresearchgate.netberkeley.edu The incorporation of chiral pyrrolidine derivatives, such as those derived from this compound, into the structure of MOFs and COFs allows for the creation of robust and recyclable heterogeneous catalysts for asymmetric reactions. rsc.orgresearchgate.net

The functionalization can be achieved through two main strategies: de novo synthesis, where the chiral pyrrolidine moiety is part of the organic linker used to construct the framework, or post-synthetic modification, where the chiral unit is grafted onto a pre-existing framework. acs.org For example, isoreticular metal-organic framework-3 (IRMOF-3), which contains active amino groups, is a common candidate for post-synthetic modification. mdpi.com

These chiral pyrrolidine-functionalized frameworks have been successfully employed in various asymmetric catalytic transformations, including aldol (B89426) reactions and Michael additions. researchgate.netacs.org The confined and chiral environment within the pores of the MOF or COF can enhance the catalytic activity and stereoselectivity compared to the homogeneous catalyst. osti.gov For instance, a series of clover-shaped, hydrazone-linked chiral COFs with varying numbers of accessible chiral pyrrolidine catalytic sites were designed and synthesized. acs.org Their catalytic efficiency in the asymmetric aldol reaction between cyclohexanone (B45756) and 4-nitrobenzaldehyde (B150856) was found to correlate with the number of accessible pyrrolidine sites, achieving yields of up to 97% and enantiomeric excesses of up to 83%. acs.orgosti.gov

Table 2: Catalytic Performance of Chiral Pyrrolidine-Functionalized Frameworks

| Framework Type | Chiral Moiety | Reaction | Key Finding | Reference |

|---|---|---|---|---|

| MOF | Proline derivatives | Aldol, Michael, Mannich reactions | Encapsulation provides a platform to mimic biological catalytic processes. | researchgate.net |

| COF | Chiral pyrrolidine | Asymmetric aldol reaction | Catalytic efficiency correlates with the number of accessible chiral sites. | acs.orgosti.gov |

| IRMOF-3 | Salicylate chelating groups (post-synthetic modification) | Mukaiyama aldol reaction | Catalyst was active over multiple cycles without loss of activity or crystallinity. | berkeley.edu |

This compound as a Chiral Auxiliary in Organic Transformations

Beyond their role as ligands, enantiopure pyrrolidine derivatives, including those structurally related to this compound, are valuable chiral auxiliaries in asymmetric synthesis. nih.govnih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

Pyrrolidine-based chiral auxiliaries have been utilized in a variety of organic transformations, including the synthesis of complex natural products and pharmaceuticals. nih.gov For instance, enantiopure C2-symmetrical trans-2,5-disubstituted pyrrolidines have found utility as chiral auxiliaries in asymmetric catalysis. nih.gov The rigid and well-defined conformation of the pyrrolidine ring allows for effective stereochemical control during the reaction.

Development of Pyrrolidine-Based Organocatalysts and Their Performance

The field of organocatalysis, which utilizes small organic molecules as catalysts, has seen a surge in interest as a more sustainable and environmentally friendly alternative to metal-based catalysis. mdpi.com Chiral pyrrolidines, with proline being a prominent example, have established a leading position as organocatalysts for a wide range of asymmetric transformations. mdpi.commdpi.com

The development of novel pyrrolidine-based organocatalysts often involves structural modifications to the pyrrolidine scaffold to optimize catalytic efficiency and selectivity for specific reactions. These modifications can include the introduction of bulky substituents, hydrogen-bond donors, or other functional groups. mdpi.comnih.gov For example, diarylprolinol silyl (B83357) ethers, which are derivatives of prolinol, have proven to be highly efficient organocatalysts for various chemical transformations. beilstein-journals.org

The performance of these organocatalysts has been evaluated in numerous reactions, including Michael additions, aldol reactions, and Diels-Alder reactions, consistently affording products with high yields and excellent enantioselectivities. researchgate.netsoton.ac.uk The catalytic activity often stems from the ability of the secondary amine of the pyrrolidine to form enamine or iminium ion intermediates with carbonyl compounds, which then undergo stereoselective reactions. researchgate.net

Table 3: Performance of Pyrrolidine-Based Organocatalysts in Asymmetric Reactions

| Catalyst Type | Reaction | Key Performance Metrics | Reference |

|---|---|---|---|

| Diarylprolinol silyl ether | Michael addition of malononitrile (B47326) to α,β-unsaturated aldehydes | Good yield, excellent enantioselectivity | researchgate.net |

| Pyrrolidine-based organocatalysts with a bulky substituent at C2 | Michael addition of aldehydes to nitroolefins | Up to 85% ee | beilstein-journals.org |

| Proline-derived thiosquaramide | Diels-Alder reaction | Excellent yields (up to 99%), excellent ee (up to 98%) | researchgate.net |

Medicinal Chemistry and Biological Activity of 3 Methylpyrrolidin 3 Ol Derivatives

Structure-Activity Relationship (SAR) Studies of 3-Methylpyrrolidin-3-OL Scaffolds

Influence of Stereochemistry on Biological Profile and Target Selectivity

The pyrrolidine (B122466) ring, being a non-planar, saturated heterocycle, offers a three-dimensional architecture that is crucial for molecular recognition by biological macromolecules. The presence of stereogenic carbons within this scaffold, as in this compound, leads to the existence of different stereoisomers, each potentially exhibiting distinct biological activities. The spatial orientation of substituents can dictate the binding mode of a molecule to its target, thereby influencing its potency and selectivity. nih.govresearchgate.net

The chirality of the pyrrolidine scaffold is a key determinant of target selectivity. For instance, the introduction of a chiral pyrrolidine moiety into certain molecules has been shown to enhance selectivity for specific protein kinases like Casein Kinase 1 (CK1). nih.gov Similarly, the stereochemistry at the C3 position of the pyrrolidine ring can have a profound impact on the pharmacological profile. Studies on estrogen receptor (ER) modulators have demonstrated that a 3-R-methylpyrrolidine substitution can confer a pure ERα antagonist and selective ER degrader (SERD) profile, which is desirable for the treatment of breast cancer. nih.gov This highlights how subtle changes in stereochemistry can lead to significant differences in the biological outcome. The non-planarity of the pyrrolidine ring, a phenomenon known as "pseudorotation," further contributes to its ability to explore a wider range of pharmacophore space, allowing for optimal interactions with diverse biological targets. nih.govresearchgate.net

Impact of Substituents on Receptor Binding and Efficacy in Pyrrolidinol Analogs

Structure-activity relationship (SAR) studies aim to identify which structural features of a molecule are responsible for its biological activity. gardp.org For pyrrolidinol analogs, the nature, position, and orientation of substituents on the pyrrolidine ring play a critical role in determining their binding affinity and functional efficacy at various receptors.

In the development of dual-target ligands for the μ-opioid receptor (MOR) and the dopamine (B1211576) D3 receptor (D3R), the rigidity of the linker and the basicity of the tertiary amine within the pyrrolidine scaffold were found to be important for achieving optimal activity. nih.gov For kappa opioid receptor (KOR) agonists, SAR studies on a series of phenylacetamide-pyrrolidine-pyranopiperazine (PAPPP) scaffolds revealed that a 3,4-dichloro substitution on the N1 phenyl acetamide (B32628) group was crucial for high binding potency. Modifications to this substitution pattern resulted in a significant loss of affinity. nih.gov

Furthermore, the basicity of the pyrrolidine nitrogen is a key factor, with charged substituents having a strong effect. The nucleophilicity of this nitrogen also makes it a prime position for substitutions, a feature that has been extensively utilized in drug design. nih.gov SAR analyses of pyrrolidine-2,5-dione derivatives have shown that anticonvulsant activity is heavily influenced by the substituent at the 3-position of the ring, as well as the nature of the phenylpiperazine moiety attached to the acetamide fragment. nih.gov These examples underscore the importance of systematic modifications of the pyrrolidinol scaffold to fine-tune the pharmacological properties of the resulting compounds.

Applications in Drug Discovery and Development

The versatility of the this compound scaffold has led to its exploration in a wide range of drug discovery programs, targeting various enzymes and receptors implicated in numerous diseases.

Design of Analogs as Enzyme Inhibitors (e.g., DNA Methyltransferase, Isocitrate Dehydrogenase-1, CK1, Alpha-Glucosidase)

Pyrrolidine-based structures have been successfully employed in the design of inhibitors for several key enzymes.

DNA Methyltransferase (DNMT) Inhibitors: DNA methylation is a critical epigenetic modification, and its dysregulation is associated with cancer. frontiersin.org Computational studies have been instrumental in designing novel DNMT1 inhibitors. excli.de Natural products and their synthetic analogs containing pyrrolidine-like structures have been investigated for their ability to inhibit DNMTs. nih.govresearchgate.net

Isocitrate Dehydrogenase-1 (IDH1) Inhibitors: Mutations in the IDH1 enzyme are a hallmark of certain cancers, leading to the production of an oncometabolite. nih.gov The development of selective inhibitors for mutant IDH1 is an active area of research. Structure-based virtual screening has identified novel chemical scaffolds, some of which could incorporate a pyrrolidinol moiety, that show inhibitory activity against the IDH1 R132H mutant. researchgate.net Crystallographic studies have provided insights into the binding modes of these inhibitors, revealing key interactions within the enzyme's active site. researchgate.net

Casein Kinase 1 (CK1) Inhibitors: CK1 is a family of serine/threonine kinases involved in various cellular processes, and its dysregulation is implicated in diseases like cancer and neurodegenerative disorders. rndsystems.com The incorporation of chiral pyrrolidine scaffolds into inhibitor designs has led to the development of potent and selective CK1 inhibitors. nih.govuni-kiel.deselleckchem.com These inhibitors often target the ATP-binding site of the kinase.

Alpha-Glucosidase Inhibitors: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Pyrrolidine-based iminosugars and other derivatives have been synthesized and shown to be potent α-glucosidase inhibitors. nih.govnih.govresearchgate.netacs.orgnih.gov SAR studies have revealed that the nature and position of substituents on the pyrrolidine ring significantly affect the inhibitory activity. For instance, a 4-methoxy analogue of a synthesized series of pyrrolidine derivatives showed noteworthy inhibitory activity against both α-amylase and α-glucosidase. nih.gov

| Enzyme Target | Pyrrolidine Derivative Class | Key Findings |

| α-Amylase & α-Glucosidase | N-Boc proline amides | 4-methoxy analogue (3g) showed significant inhibition with IC50 values of 26.24 µg/mL (α-amylase) and 18.04 µg/mL (α-glucosidase). nih.gov |

| α-Glucosidase | Pyrrolidine-based chalcones | Compound 3 exhibited dual inhibition with IC50 of 14.61 µM (α-amylase) and 25.38 µM (α-glucosidase). acs.org |

| α-Glucosidase | Pyrrolidine-based pyrazolines | Compound with a trifluoromethoxy group was the most effective inhibitor with an IC50 of 52.79 µM. acs.org |

Development of Receptor Ligands and Modulators (e.g., Adenosine (B11128) A2A antagonists, Dopamine D3 and μ-Opioid Receptors, Cannabinoid Receptor 2 agonists)

The this compound scaffold has also been instrumental in the design of ligands for various G protein-coupled receptors (GPCRs).

Adenosine A2A Antagonists: The adenosine A2A receptor is a validated target for the treatment of Parkinson's disease. mdpi.com Pyrrolidine-containing compounds have been developed as potent and selective A2A receptor antagonists. nih.govnih.govresearchgate.net SAR studies have focused on optimizing the core scaffold and its substituents to improve affinity, selectivity, and pharmacokinetic properties.

Dopamine D3 and μ-Opioid Receptors: The development of dual-target ligands for the dopamine D3 and μ-opioid receptors is a promising strategy for creating safer analgesics with reduced abuse potential. nih.gov Pyrrolidine-based linkers have been utilized in the design of these dual-target molecules, with SAR studies guiding the optimization of both opioid and dopaminergic pharmacophores. nih.govnih.gov Biased agonism at the μ-opioid receptor is another area of active research aimed at separating analgesic effects from adverse side effects. biorxiv.orgmdpi.com

Cannabinoid Receptor 2 (CB2) Agonists: The CB2 receptor is primarily expressed in the immune system and is a target for anti-inflammatory and analgesic therapies. The development of selective CB2 agonists is an ongoing effort in medicinal chemistry.

Antitumor and Anticancer Activities of Pyrrolidinol Derivatives

Derivatives of pyrrolidine and its analogs have demonstrated significant potential as anticancer agents, exhibiting antiproliferative activity against a range of cancer cell lines. bohrium.comdntb.gov.ua

The incorporation of the pyrrolidine ring into various chemical scaffolds has led to the discovery of compounds with potent cytotoxic effects. For example, spiro[pyrrolidine-thiazolo-oxindoles] have been synthesized and evaluated for their anticancer activity. One such derivative, compound 5g, showed broad-spectrum activity against liver (HepG2), breast (MCF-7), and colon (HCT-116) cancer cell lines, with IC50 values more potent than the standard drug cisplatin (B142131) in some cases. mdpi.com

Pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety have also been investigated for their anticancer potential. The inclusion of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure was found to significantly enhance the anticancer activity against human A549 lung epithelial cells. mdpi.com Furthermore, certain pyrrolidine-3,4-diol (B51082) derivatives have shown antiproliferative effects in pancreatic cancer cell lines. researchgate.net

| Cancer Cell Line | Pyrrolidine Derivative Class | IC50 (µM) |

| HepG2 (Liver) | Spiro[pyrrolidine-thiazolo-oxindoles] (5g) | 5.00 ± 0.31 mdpi.com |

| MCF-7 (Breast) | Spiro[pyrrolidine-thiazolo-oxindoles] (5g) | 4.00 ± 0.22 mdpi.com |

| HCT-116 (Colon) | Spiro[pyrrolidine-thiazolo-oxindoles] (5g) | 2.00 ± 0.11 mdpi.com |

Antiviral and Antibacterial Properties of this compound Derivatives

The pyrrolidine scaffold, a core component of this compound, is a versatile structural motif that has been incorporated into various compounds exhibiting a wide range of biological activities, including antimicrobial and antiviral properties. frontiersin.orgekb.eg Research into derivatives of this heterocyclic system has yielded compounds with significant activity against various pathogens.

In the realm of antiviral research, adamantane (B196018) derivatives containing a pyrrolidine ring have shown particular promise. A study focused on 3-(2-adamantyl)pyrrolidines identified several compounds with potent activity against the influenza A virus. nih.gov The parent compound, an N-H substituted 3-(2-adamantyl)pyrrolidine, was found to be several times more active than the established antiviral drug amantadine (B194251) against H(2)N(2) and H(3)N(2) strains of influenza A. nih.gov Further modification, specifically N-dialkylaminoethyl substitution, led to the development of diamine analogues with even more potent activity. These compounds represent the first adamantane derivatives with two amine groups reported to be active against the influenza A virus. nih.gov

Table 1: Antiviral Activity of 3-(2-adamantyl)pyrrolidine Derivatives against Influenza A Virus

| Compound | Substitution | Target Virus Strains | Activity Compared to Amantadine |

|---|---|---|---|

| Parent N-H 3-(2-adamantyl)pyrrolidine (14) | N-H | H(2)N(2), H(3)N(2) | Several times more active |

| N-Dialkylaminoethyl analogues (8e,f,g) | N-Dialkylaminoethyl | Influenza A | Potent activity |

The pyrrolidine core is also a key feature in the development of new antibacterial agents. frontiersin.org Studies have demonstrated that various derivatives possess moderate to low antimicrobial activities against a spectrum of bacteria and fungi. nih.gov For example, certain pyrrolidine-2,5-dione derivatives fused to a dibenzobarrelene backbone have been tested against Gram-positive and Gram-negative bacteria, as well as yeast strains. One such azo-derivative showed notable antibacterial activity, particularly against Staphylococcus aureus and Vibrio cholera strains, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 64 μg/mL. nih.gov

Similarly, the synthesis of thiazole-based pyrrolidine derivatives has yielded compounds with selective antibacterial action. One 4-F-phenyl derivative was found to be effective against Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus, while showing no activity against Gram-negative bacteria like Escherichia coli and Salmonella typhimurium. biointerfaceresearch.com This selectivity highlights the potential for developing targeted antibacterial therapies based on the pyrrolidine structure.

Table 2: Antibacterial Activity of Selected Pyrrolidine Derivatives

| Compound Class | Specific Derivative Example | Target Microorganism | Activity (MIC) |

|---|---|---|---|

| Pyrrolidine-2,5-dione Azo Derivative | Compound 8 (azo derivative) | Staphylococcus aureus | 16-64 μg/mL |

| Vibrio cholera SG24 | 16-64 μg/mL | ||

| Vibrio cholera CO6 | 16-64 μg/mL | ||

| Thiazole-based Pyrrolidine | 4-F-phenyl derivative (11) | Staphylococcus aureus | - |

| Bacillus cereus | - |

Neurological Applications of Pyrrolidinol Derivatives (e.g., Neuroprotective Agents, Anticholinergics)

The pyrrolidine ring is a privileged scaffold in the design of therapeutic agents targeting the central nervous system. Its derivatives have been extensively investigated for a variety of neurological applications, most notably as neuroprotective and anticholinergic agents. frontiersin.org

Neuroprotective Agents

Pyrrolidine derivatives have emerged as promising candidates for the treatment of neurodegenerative conditions like Alzheimer's disease and ischemic stroke. nih.govnih.gov Novel pyrrolidine-2-one derivatives have demonstrated significant neuroprotective effects in preclinical models of cognitive impairment. These compounds were shown to be effective in treating behavioral and biochemical changes induced by scopolamine, a substance known to cause memory deficits. nih.gov Their efficacy was comparable to the established Alzheimer's drug, donepezil, suggesting potential for managing diseases associated with cognitive decline. The neuroprotective mechanism is believed to involve the mitigation of oxidative stress and modulation of the cholinergic system. nih.govresearchgate.net

In the context of ischemic stroke, a different series of pyrrolidine derivatives has been developed as potent sodium channel blockers. nih.gov One lead compound from this series exhibited remarkable neuroprotective activity in a rat model of middle cerebral artery occlusion, indicating its potential as a neuroprotectant for stroke. nih.gov

Table 3: Neuroprotective Pyrrolidinol Derivatives

| Compound Class | Proposed Mechanism of Action | Therapeutic Application | Preclinical Model |

|---|---|---|---|

| Pyrrolidine-2-one derivatives | Acetylcholinesterase (AChE) inhibition, reduction of oxidative stress | Alzheimer's Disease, Cognitive Deficits | Scopolamine-induced cognitive impairment in mice |

| Pyrrolidine analogues | Neuronal Na+ channel blockade | Ischemic Stroke | Rat transient middle cerebral artery occlusion (MCAO) |

Anticholinergics

The pyrrolidine structure is also central to the development of anticholinergic drugs, which act by blocking the neurotransmitter acetylcholine. These agents have various therapeutic uses. Research has led to the synthesis of several pyrrolidine derivatives with significant anticholinergic properties. jst.go.jpnih.gov

For instance, the ethiodide of cis-3-(diphenylmethylene)-1, 2, 5-trimethylpyrrolidine was found to have an anti-acetylcholine action that was half that of atropine, a well-known anticholinergic. jst.go.jp Further exploration of N-substituted diphenylmethylenepyrrolidinium salts led to the identification of compounds with even greater potency. The N,N-ethylmethyl derivative, known as Pyrodifenium bromide, exhibited an anti-acetylcholine action 1.95 times that of atropine, demonstrating a marked increase in activity. jst.go.jp These findings underscore the tunability of the pyrrolidine scaffold for achieving potent anticholinergic effects.

Table 4: Anticholinergic Activity of Selected Pyrrolidine Derivatives

| Compound | Chemical Name | Anticholinergic Activity (relative to Atropine) |

|---|---|---|

| Ia (ethiodide) | Ethiodide of cis-3-(diphenylmethylene)-1, 2, 5-trimethylpyrrolidine | 0.5x |

| Pyrodifenium bromide (V) | Ethiodide of N-methyl-2-methyl-3-diphenylmethylenepyrrolidine | 1.95x |

| Compound VI | Methiodide of N-ethyl-2-methyl-3-diphenylmethylenepyrrolidine | 0.25x |

Computational Chemistry and Spectroscopic Characterization

Molecular Modeling and Docking Studies of 3-Methylpyrrolidin-3-OL and Its Complexes

Molecular modeling and docking are powerful computational tools used to predict the preferred conformation of a molecule and its binding orientation within a target protein's active site. These studies are crucial in drug discovery and materials science.

While specific molecular docking studies for this compound are not prominently available in the reviewed literature, the methodology is widely applied to the broader class of pyrrolidine (B122466) derivatives. Such studies typically involve:

Ligand Preparation: The 3D structure of this compound would be generated and optimized to find its lowest energy conformation.

Receptor Preparation: A target protein's crystal structure is obtained from a database (like the Protein Data Bank), and prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: A computational algorithm, such as AutoDock Vina, is used to fit the ligand into the protein's binding site in various orientations and conformations nih.gov. The program then scores these poses based on predicted binding affinity, typically expressed in kcal/mol.

For instance, docking analyses on various aza compounds, which include heterocyclic amines, have been used to evaluate their binding affinity against targets like the heme-binding protein from Tannerella forsythia nih.gov. In such studies, the interactions between the ligand and key amino acid residues (e.g., ASN, ARG, TYR) within the binding site are analyzed to understand the structural basis of inhibition nih.gov. Similar principles would be applied to study the complexes of this compound with potential biological targets. The pyrrolidine scaffold is a key component in many biologically active compounds, and modeling studies help elucidate the structural requirements for their activity nih.gov.

Quantum Mechanical Calculations (e.g., DFT Methods) for Structural Analysis and Reactivity Prediction

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure, geometry, and chemical properties of molecules. These methods are used to predict molecular properties without the need for experimental data.

Specific DFT studies on this compound are not detailed in the available literature. However, QM methods are routinely used to investigate related heterocyclic compounds. For a molecule like this compound, DFT calculations could be employed to:

Optimize Molecular Geometry: Determine the most stable 3D structure by calculating bond lengths, bond angles, and dihedral angles.

Analyze Conformational Preferences: The pyrrolidine ring is not planar and can adopt different puckered conformations (envelope or twist). QM calculations can determine the relative energies of these conformers nih.gov.

Predict Spectroscopic Properties: Methods like DFT can predict infrared (IR) spectra, which can be compared with experimental data to confirm a structure acs.org.

Determine Electronic Properties: Calculations can reveal the distribution of electron density, molecular orbitals (like the HOMO and LUMO), and predict sites of reactivity.

Spectroscopic Techniques for Enantiomeric Excess Determination and Chiral Recognition (e.g., Optical Rotation, Chiral Gas Chromatography)

As this compound possesses a chiral center at the C3 position, it exists as a pair of enantiomers. Determining the enantiomeric excess (ee) and separating these enantiomers is critical in many applications, particularly in pharmaceuticals.

Optical Rotation

Optical rotation measures the angle to which a chiral compound rotates the plane of polarized light. The direction and magnitude of this rotation are unique to a specific enantiomer under defined conditions (concentration, solvent, temperature, and light wavelength) masterorganicchemistry.com. While the specific rotation for the enantiomers of this compound is not documented in the searched sources, data for structurally similar compounds illustrate the principle. The specific rotation is a key identifier for a chiral molecule and is proportional to its concentration and enantiomeric purity.

| Compound | Enantiomer | CAS Number | Specific Rotation ([α]D) | Conditions | Source |

|---|---|---|---|---|---|

| 1-Methyl-3-pyrrolidinol (B22934) | (R)-(-) | 104641-60-3 | -7° | c = 1% in chloroform | |

| 1-Methyl-3-pyrrolidinol | (S)-(+) | 104641-59-0 | +6° | c = 1 in chloroform | sigmaaldrich.com |

| 3-Pyrrolidinol | (R)-(+) | 2799-21-5 | +6.5° | c = 3.5 in methanol (B129727) | sigmaaldrich.com |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is a powerful technique for separating enantiomers, allowing for precise determination of enantiomeric excess. The separation is achieved using a chiral stationary phase (CSP) within the GC column gcms.cz. These phases are typically based on derivatized cyclodextrins that interact differently with each enantiomer, leading to different retention times hplc.sk.

For a volatile amine alcohol like this compound, a chiral GC method would likely involve:

Derivatization: The amine and alcohol functional groups are often derivatized (e.g., through acylation or silylation) to improve volatility and chromatographic performance. This must be done with an achiral reagent to avoid forming diastereomers that could complicate the analysis sigmaaldrich.com.

Separation: The derivatized sample is injected into a GC instrument equipped with a chiral column, such as one with a Chirasil-L-Val stationary phase nih.gov.

Detection: As the separated enantiomers elute from the column at different times, they are detected (e.g., by a flame ionization detector or a mass spectrometer), and the area under each peak is integrated. The enantiomeric excess is then calculated from the relative peak areas.

X-ray Crystallographic Analysis of Pyrrolidinol Complexes and Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous information on bond lengths, bond angles, absolute configuration, and intermolecular interactions.

A crystal structure for this compound itself has not been found in the surveyed literature. Obtaining a suitable single crystal of a small, polar molecule can be challenging. It is more common to find crystal structures of derivatives or complexes where the molecule of interest acts as a ligand. For example, studies on various pyrrolidine derivatives have been published, revealing key structural features.

Pyrrolidine Ring Conformation: X-ray structures of pyrrolidine-containing compounds confirm that the five-membered ring typically adopts a non-planar, puckered conformation (either an "envelope" or "twist" form) to minimize steric strain.

Intermolecular Interactions: The hydroxyl and amine groups in this compound would be expected to participate in strong hydrogen bonding. Crystallographic analysis of related amino alcohols reveals extensive hydrogen-bonding networks that define the crystal packing.

Analysis of crystals of 8-acyl-1-pyrrolidinylnaphthalenes reveals how the pyrrolidine ring is significantly twisted out of the plane of the larger naphthalene (B1677914) ring system, illustrating the steric and electronic effects on its geometry mdpi.com.

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies for Enhanced Enantioselectivity and Sustainability in Pyrrolidinol Production

The development of efficient and sustainable methods for the synthesis of chiral pyrrolidines is a key area of research. mdpi.com For derivatives of 3-Methylpyrrolidin-3-OL, the focus is on achieving high enantioselectivity while adhering to the principles of green chemistry.

Recent advancements in organocatalysis have shown promise for the asymmetric synthesis of substituted pyrrolidines. mdpi.com These methods often utilize chiral catalysts to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer. emich.edu The development of novel catalysts derived from readily available natural sources is a particularly active area of investigation, aiming to improve both the efficiency and sustainability of these synthetic routes. mdpi.com

Furthermore, there is a growing interest in developing synthetic methods that minimize waste and reduce the use of hazardous reagents. researchgate.net A recent patent for the preparation of 1-methyl-3-pyrrolidinol (B22934) highlights a two-step reaction process that avoids the use of hazardous reducing agents like red aluminum, borane, or lithium aluminum hydride, thereby improving the safety and stability of the process for industrial-scale production. google.com This approach, which involves the ring-closing reaction of specific compounds to create a solid, easily purified intermediate, points towards more sustainable manufacturing processes for N-substituted pyrrolidinols. google.com

Future research in this area will likely focus on the development of catalytic systems that can operate under milder reaction conditions and in more environmentally benign solvents. The ultimate goal is to establish synthetic pathways to enantiomerically pure this compound and its derivatives that are not only efficient and selective but also economically and environmentally sustainable.

Exploration of New Biological Targets and Therapeutic Applications for this compound Derivatives

The pyrrolidine (B122466) ring is a privileged scaffold in drug discovery, appearing in numerous natural products and FDA-approved drugs. nih.govwikipedia.org Derivatives of this compound are being explored for a wide range of therapeutic applications due to their potential to interact with various biological targets. ekb.eg

One area of significant interest is the development of novel therapeutics for central nervous system disorders. The stereochemistry of the pyrrolidine ring can significantly influence the biological activity of a compound. For instance, research has shown that the orientation of a methyl group on the pyrrolidine ring can determine whether a compound acts as a pure antagonist or a selective degrader of the estrogen receptor α (ERα), which is a key target in the treatment of breast cancer. nih.gov This highlights the potential for developing highly specific and potent therapeutic agents by fine-tuning the structure of this compound derivatives.

The N-substituted derivative, (R)-(-)-1-Methyl-3-pyrrolidinol, serves as a key reactant in the synthesis of various pharmacologically active compounds, including:

Analogs of (-)-S-adenosyl-L-homocysteine (SAH) as DNA methyltransferase inhibitors.

Diaryl acylaminopyrimidines as adenosine (B11128) A2A antagonists.

Analogs of istaroxime, a potent inhibitor of Na+,K+-ATPase.

Stereoisomers of N-substituted soft anticholinergics.

These applications underscore the versatility of the this compound scaffold in generating diverse molecules with potential therapeutic value. Future research will likely involve the synthesis and screening of libraries of this compound derivatives to identify novel compounds with activity against a broader range of biological targets, including those involved in cancer, infectious diseases, and inflammatory disorders. ekb.egresearchgate.net

Advanced Computational Approaches for Rational Design and Optimization of Pyrrolidinol-Based Compounds

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. nih.gov For this compound derivatives, computational approaches are being used to predict their biological activity, understand their mechanism of action, and guide the design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) studies are employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.com Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide insights into the steric and electrostatic interactions that are crucial for a compound's activity. nih.gov These models can then be used to predict the activity of novel, untested derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates. nih.gov

Molecular docking is another powerful computational technique that predicts the binding orientation of a small molecule to its target protein. nih.gov By simulating the interaction between a this compound derivative and its biological target at the atomic level, researchers can gain a detailed understanding of the key binding interactions. mdpi.comresearchgate.net This information is invaluable for optimizing the structure of the compound to enhance its binding affinity and selectivity. mdpi.com

Molecular dynamics simulations can further refine the understanding of the ligand-receptor interaction by simulating the dynamic behavior of the complex over time. nih.gov These advanced computational methods, often used in combination, provide a powerful platform for the rational design of novel pyrrolidinol-based compounds with improved therapeutic profiles. scispace.com

Integration with Materials Science for Advanced Catalytic Systems and Functional Materials

The unique properties of the pyrrolidine scaffold also make it an attractive building block for the development of advanced materials with novel functionalities. Research in this area is exploring the integration of this compound and its derivatives into various materials, including catalysts and functional polymers.

In the field of catalysis, chiral pyrrolidine derivatives have been extensively used as organocatalysts for asymmetric reactions. mdpi.com The development of new catalytic systems based on this compound could lead to more efficient and selective transformations in organic synthesis. The ability to tune the steric and electronic properties of the pyrrolidine ring by introducing different substituents makes it a versatile platform for designing catalysts with specific activities.

Furthermore, the incorporation of pyrrolidine-containing molecules into the structure of metal-organic frameworks (MOFs) and other porous materials is an emerging area of research. These hybrid materials can exhibit unique properties, such as enhanced catalytic activity, selective gas adsorption, and sensing capabilities. The functional groups on the this compound molecule can be used to anchor it within the material's framework and to interact with other molecules.

The future of this compound in materials science will likely involve the design and synthesis of novel polymers and composite materials with tailored properties. These materials could find applications in a wide range of fields, from catalysis and separations to electronics and biomedical devices. The versatility of the pyrrolidinol scaffold, combined with the ever-expanding toolbox of materials synthesis and characterization techniques, promises a bright future for the development of innovative materials based on this remarkable compound.

Q & A

Q. What are the optimal synthetic routes for 3-methylpyrrolidin-3-OL, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves cyclization or reductive amination. For example, chlorination of 1,4-dichloro-2-butanol followed by reaction with methylamine under controlled pH (8–10) yields the compound. However, side reactions like over-alkylation or dimerization may occur if temperature exceeds 60°C or amine concentration is too high . Purification via fractional distillation or preparative HPLC is critical to isolate the product (>98% purity). Analytical validation using H/C NMR and GC-MS is recommended to confirm structural integrity and rule out impurities .

Q. How should researchers characterize the stereochemical and physicochemical properties of this compound?

Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) is effective for resolving enantiomers. Polarimetry and X-ray crystallography can further confirm absolute configuration . Physicochemical properties such as logP (predicted: 0.92) and pKa (14.95±0.20) should be experimentally validated using potentiometric titration or shake-flask methods . Stability studies under varying pH (2–12) and temperature (25–40°C) reveal degradation via oxidation or ring-opening, necessitating inert storage conditions (argon atmosphere, 2–8°C) .

Q. What are the key stability considerations for handling this compound in aqueous and non-aqueous systems?

The compound is hygroscopic and prone to oxidation in air. In aqueous solutions, stability decreases above pH 7 due to nucleophilic attack on the hydroxyl group. Use antioxidants like BHT (0.01% w/v) in organic solvents (e.g., chloroform, methanol) to prevent radical-mediated degradation . Long-term storage in amber glass vials under nitrogen is advised, with periodic FT-IR monitoring to detect carbonyl byproducts .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are most effective?

Asymmetric hydrogenation of ketone precursors using chiral Ru catalysts (e.g., Noyori-type) achieves >90% enantiomeric excess (ee). Computational modeling (DFT) identifies transition states favoring the (R)- or (S)-isomer based on ligand steric effects . Alternatively, enzymatic resolution with lipases (e.g., CAL-B) selectively hydrolyzes undesired enantiomers, though substrate specificity limits yield .

Q. What computational tools predict the biological activity and metabolic pathways of this compound derivatives?

Tools like REAXYS and BKMS_METABOLIC model metabolic transformations (e.g., hydroxylation, glucuronidation). Docking simulations (AutoDock Vina) predict interactions with CNS targets (e.g., dopamine receptors) by analyzing hydrogen bonding and π-π stacking . ADMET predictors (e.g., SwissADME) estimate blood-brain barrier permeability (logBB: 0.3–0.5) and CYP450 inhibition risks .

Q. How do structural modifications (e.g., N-alkylation, hydroxyl substitution) alter the compound’s pharmacological profile?

N-Methylation increases lipophilicity (ΔlogP: +0.4) and enhances blood-brain barrier penetration but reduces solubility. Replacing the hydroxyl group with fluorine improves metabolic stability but may introduce toxicity (e.g., hepatotoxicity in vitro ). SAR studies using radiolabeled analogs (e.g., C at C3) quantify target binding affinity and off-target effects .

Q. What analytical methods resolve contradictions in reported solubility and reactivity data for this compound?

Discrepancies in solubility (e.g., 25 mg/mL in water vs. 50 mg/mL in ethanol) arise from polymorphic forms. Use DSC and PXRD to identify crystalline vs. amorphous states . Reactivity conflicts (e.g., oxidation rates) are resolved by standardizing oxygen levels via headspace gas chromatography .

Q. How can scale-up challenges (e.g., exothermicity, byproduct formation) be mitigated in industrial research settings?

Continuous-flow reactors with Pd nanoparticle catalysts reduce exothermic risks during hydrogenation . Process analytical technology (PAT) monitors reaction progress in real time via inline FTIR or Raman spectroscopy. Design of experiments (DoE) optimizes parameters (e.g., residence time, catalyst loading) to minimize byproducts like pyrrolidine dimers .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.